molecular formula C10H10BrN3 B13710642 3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole

3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B13710642
M. Wt: 252.11 g/mol
InChI Key: KYAZUCSLZKQMBV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo and methyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylbenzaldehyde and 1-methyl-1H-1,2,4-triazole.

    Condensation Reaction: The aldehyde group of 4-bromo-2-methylbenzaldehyde reacts with the triazole under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of oxidized derivatives such as triazole N-oxides.

    Reduction: Formation of reduced derivatives such as triazole hydrides.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 4-Bromo-2-methylbenzoic acid
  • 3-(4-Bromo-2-methylphenyl)-4-iodosydnone

Uniqueness

3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3/c1-7-5-8(11)3-4-9(7)10-12-6-14(2)13-10/h3-6H,1-2H3

InChI Key

KYAZUCSLZKQMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NN(C=N2)C

Origin of Product

United States

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